molecular formula C18H18F2N2O3S B5152406 2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide

2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide

Cat. No. B5152406
M. Wt: 380.4 g/mol
InChI Key: DALVOGWDDCFDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in B-cell receptor signaling, making it an important therapeutic target for the treatment of B-cell malignancies.

Mechanism of Action

2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide works by irreversibly binding to the active site of BTK, thereby inhibiting its activity and preventing downstream signaling. This leads to the disruption of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to induce apoptosis in B-cell malignancies, as well as inhibit cell migration and invasion. It also has immunomodulatory effects, such as the inhibition of cytokine production and the suppression of T-cell activation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide in lab experiments is its high selectivity for BTK, which reduces the risk of off-target effects. However, its irreversible binding to BTK can also be a limitation, as it may lead to prolonged inhibition of BTK activity and potential toxicity.

Future Directions

There are several potential future directions for the development of 2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide and other BTK inhibitors. These include the investigation of combination therapies with other targeted agents, the exploration of novel delivery methods, and the development of biomarkers for patient selection. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of these agents in the treatment of B-cell malignancies.

Synthesis Methods

The synthesis of 2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide involves a series of chemical reactions, including the coupling of 2-fluoroaniline with 2-fluorobenzoyl chloride, followed by the addition of piperidine and sulfonamide groups. The final product is obtained through a purification process that involves recrystallization and chromatography.

Scientific Research Applications

2-fluoro-N-(2-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been found to effectively inhibit BTK activity and block B-cell receptor signaling, leading to the induction of apoptosis in cancer cells.

properties

IUPAC Name

2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c19-15-9-8-13(26(24,25)22-10-4-1-5-11-22)12-14(15)18(23)21-17-7-3-2-6-16(17)20/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALVOGWDDCFDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide

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